molecular formula C18H13Cl2F3N2O2 B12443338 1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12443338
M. Wt: 417.2 g/mol
InChI Key: JMTJIUKHQHJISO-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound characterized by the presence of both chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of Chloro and Trifluoromethyl Groups: These groups are usually introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and trifluoromethylating agents.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: shares similarities with other compounds containing chloro and trifluoromethyl groups, such as:

Uniqueness

The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for unique interactions and properties that are not observed in other similar compounds.

Properties

Molecular Formula

C18H13Cl2F3N2O2

Molecular Weight

417.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H13Cl2F3N2O2/c19-12-2-4-13(5-3-12)25-9-10(7-16(25)26)17(27)24-15-8-11(18(21,22)23)1-6-14(15)20/h1-6,8,10H,7,9H2,(H,24,27)

InChI Key

JMTJIUKHQHJISO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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